Phenoxodiol

Description

Idronoxil has been reported in Lespedeza homoloba with data available.

Idronoxil is a synthetic flavonoid derivative. Idronoxil activates the mitochondrial caspase system, inhibits X-linked inhibitor of apoptosis (XIAP), and disrupts FLICE inhibitory protein (FLIP) expression, resulting in tumor cell apoptosis. This agent also inhibits DNA topoisomerase II by stabilizing the cleavable complex, thereby preventing DNA replication and resulting in tumor cell death.

IDRONOXIL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

a synthetic derivative of DAIDZEIN

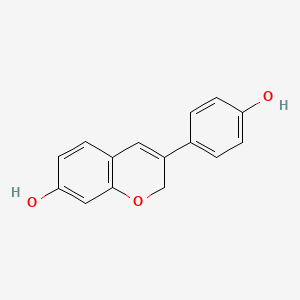

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUBHVMHNVYXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231029 | |

| Record name | Idronoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81267-65-4 | |

| Record name | Phenoxodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81267-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idronoxil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081267654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idronoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Idronoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOXODIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDRONOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/995FT1W541 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Phenoxodiol: A Technical Guide

An In-depth Examination of the Synthesis, Mechanism, and Foundational Research of a Novel Isoflavene Anticancer Agent

Abstract

Phenoxodiol (also known as Idronoxil, Dehydroequol, and Haginin E) is a synthetic isoflavene developed as a second-generation analog of the naturally occurring plant isoflavones, daidzein and genistein.[1][2][3] Originating from a research program at the Australian biotechnology company Novogen, the primary objective was to enhance the modest anticancer properties of dietary isoflavones while maintaining a favorable toxicity profile.[1][4] this compound emerged as a potent, multi-targeting agent that induces apoptosis in a wide array of cancer cells, including those resistant to conventional chemotherapies. This technical guide details the origin, chemical synthesis, multifaceted mechanism of action, and key experimental data that defined the preclinical and early clinical development of this compound.

Genesis and Developmental Rationale

The development of this compound was predicated on epidemiological observations linking high dietary intake of isoflavones, particularly from soy, with a reduced incidence of certain cancers.[1] Natural isoflavones like genistein and daidzein exhibit weak anticancer activity, but their therapeutic potential is limited. Researchers at Novogen sought to create a synthetic derivative with significantly increased potency. By altering the chemical structure of the parent isoflavone, the resulting compound, this compound (7,4'-dihydroxyisoflav-3-ene), demonstrated markedly improved anticancer activity without a corresponding increase in toxicity.[1] The drug was developed by Novogen and its U.S. subsidiary, Marshall Edwards, Inc., and advanced into clinical trials for various malignancies, including ovarian and prostate cancer.[4]

Chemical Synthesis

This compound is chemically classified as an isoflav-3-ene. Its synthesis from the readily available isoflavone precursor, daidzein, involves a two-step process of reduction followed by dehydration, as outlined in patents filed by its developers, Novogen Research Pty. Ltd.[5]

Synthesis Protocol

Step 1: Hydrogenation of Daidzein to Dihydrodaidzein-4-ol (Isoflavan-4-ol) This step involves the selective reduction of the ketone group and the double bond within the pyran ring of the isoflavone structure.

-

Reactants : Daidzein (4',7-dihydroxyisoflavone), Hydrogen gas (H₂).

-

Catalyst : 5% Palladium on carbon (Pd/C).

-

Solvent : A mixture of tetrahydrofuran (THF) and ethanol is typically used.

-

Procedure : Daidzein is dissolved in the solvent system within a hydrogenation vessel. The Pd/C catalyst is added, and the vessel is charged with hydrogen gas at a specified pressure. The reaction is allowed to proceed at room temperature with stirring until hydrogen uptake ceases, indicating the completion of the reduction.

-

Work-up : The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield the crude isoflavan-4-ol intermediate.

Step 2: Dehydration of Dihydrodaidzein-4-ol to this compound (Isoflav-3-ene) The intermediate isoflavan-4-ol is dehydrated to introduce a double bond at the 3-ene position of the heterocyclic ring, yielding this compound.[5]

-

Reactant : Dihydrodaidzein-4-ol (from Step 1).

-

Catalyst : An acid catalyst, such as p-toluenesulfonic acid.

-

Solvent : Toluene.

-

Procedure : The crude isoflavan-4-ol is dissolved in toluene, and the acid catalyst is added. The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction is monitored by a technique like Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid, and then with water. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation to yield crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Molecular Mechanism of Action

This compound is a pleiotropic agent, meaning it acts on multiple cellular targets to exert its anticancer effects. Its primary mechanisms converge on the induction of apoptosis, even in cancer cells that have developed resistance to standard apoptotic triggers.

Induction of Apoptosis via Caspase Cascade

A central mechanism of this compound is the activation of the caspase signaling cascade, which executes the programmed cell death of the cell.[6] This is achieved through modulation of key regulatory proteins:

-

Inhibition of XIAP : this compound induces the proteasomal degradation of the X-linked inhibitor of apoptosis protein (XIAP).[7] XIAP is a potent anti-apoptotic protein that directly binds to and inhibits caspases-3, -7, and -9. By eliminating XIAP, this compound removes a critical brake on the apoptotic machinery.

-

Disruption of FLIP : The drug also disrupts the expression of FLICE-inhibitory protein (FLIP), another anti-apoptotic protein that blocks caspase-8 activation at the death receptor level.[6] This action sensitizes cancer cells to apoptosis mediated by death receptors like Fas.[6]

-

Mitochondrial Pathway Activation : this compound triggers the intrinsic (mitochondrial) pathway of apoptosis through the activation of caspase-2 and Bid signaling.[7] This leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of the caspase-9 apoptosome.

Inhibition of Topoisomerase II

Similar to its isoflavone precursors, this compound acts as a DNA topoisomerase II inhibitor.[2][6] It stabilizes the "cleavable complex," a transient state where the DNA is cut by the enzyme. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering a DNA damage response that can lead to apoptosis.

Modulation of Pro-Survival Signaling

This compound interferes with critical pro-survival signaling pathways that are often hyperactive in cancer cells.

-

Akt Pathway : The drug has been shown to disrupt FLIP expression through the Akt signal transduction pathway.[6] The PI3K/Akt pathway is a central node for cell survival, proliferation, and resistance to apoptosis.

-

RhoA/Rho-Kinase Pathway : Studies have shown that this compound can inhibit the RhoA/Rho-kinase pathway, which is involved in cell motility, invasion, and survival.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference(s) |

| DU145 | Prostate Cancer | Not Specified | IC₅₀ | 8 ± 1 µM | [3] |

| PC3 | Prostate Cancer | Not Specified | IC₅₀ | 38 ± 9 µM | [3] |

| HMEC-1 | Endothelial Cells | Alamar Blue | GI₅₀ | 4.1 µM | [9][10] |

| Ovarian Cancer Cells | Primary Ovarian Cancer | Not Specified | Viability | Decrease at 0-10 µg/mL | |

| Dextran-Phenoxodiol | Endothelial Cells | Alamar Blue | GI₅₀ | 68.5 µM | [9][10] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal | Treatment | Outcome | Reference(s) |

| Colon Cancer | Balb/C Mice | Low-dose this compound | Significantly reduced tumor growth; prolonged survival in 40% of animals. | [6] |

| DU145 Xenograft | Nude Mice | 2.5 mg/kg this compound + 0.5 mg/kg Cisplatin (IP) | Combination inhibited xenograft growth compared to control. | [3] |

Key Experimental Protocols

Cell Viability Assay (General)

This protocol is representative of methods used to determine the cytotoxic effects of this compound.

-

Cell Seeding : Cancer cells (e.g., SKN-BE(2)C, MDA-MB-231) are seeded at a density of 3,000-20,000 cells per well in 96-well plates to allow for sustained exponential growth.[9]

-

Treatment : After allowing cells to adhere, they are incubated with a range of this compound concentrations for a specified period (e.g., 72 hours).[10]

-

Measurement : Cell viability is assessed using a metabolic indicator dye such as Alamar Blue or through an ATP-based assay like CellTiter 96. Fluorescence or absorbance is measured using a plate reader.

-

Analysis : Results are expressed as a percentage of cell proliferation compared to untreated control cells. IC₅₀ or GI₅₀ values are calculated from the dose-response curve.

In Vivo Xenograft Tumor Model

This protocol outlines a typical study to evaluate the antitumor efficacy of this compound in a live animal model.

-

Cell Implantation : Human cancer cells (e.g., DU145 prostate cancer cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization : Mice are randomized into treatment groups (e.g., Vehicle Control, this compound alone, Cisplatin alone, this compound + Cisplatin).[3]

-

Treatment Administration : Drugs are administered via a specified route (e.g., intraperitoneal, IP) and schedule (e.g., daily for 5 days, followed by a 2-day break).[3]

-

Monitoring : Tumor volume is measured regularly (e.g., every other day) using calipers. Animal weight and general health are also monitored as indicators of toxicity.

-

Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are excised and weighed, and statistical analysis is performed to compare tumor growth rates between groups.

Conclusion

This compound originates from a targeted drug development program aimed at improving the therapeutic index of natural isoflavones. Its synthesis from daidzein is a straightforward chemical process involving reduction and dehydration. The resulting isoflavene, this compound, is a potent anticancer agent with a complex and multifaceted mechanism of action that successfully circumvents common mechanisms of chemoresistance by simultaneously targeting multiple pro-survival and apoptotic pathways. The foundational preclinical data confirmed its efficacy in both in vitro and in vivo models, paving the way for its evaluation in human clinical trials as a novel agent in oncology.

References

- 1. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: isoflavone analog with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novogen gets patent for soy isoflavone supplements [nutraingredients.com]

- 5. WO2000049009A1 - Production of isoflavone derivatives - Google Patents [patents.google.com]

- 6. Synthesis and Labeling of Isoflavone Phytoestrogens, Including Daidzein and Genistein | Semantic Scholar [semanticscholar.org]

- 7. ijcmas.com [ijcmas.com]

- 8. 2-Morpholinoisoflav-3-enes as flexible intermediates in the synthesis of this compound, isothis compound, equol and analogues: vasorelaxant properties, estrogen receptor binding and Rho/RhoA kinase pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Dextran–this compound and Evaluation of Its Physical Stability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis of Dextran–this compound and Evaluation of Its Physical Stability and Biological Activity [frontiersin.org]

An In-depth Technical Guide to the Anti-neoplastic Properties of Phenoxodiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenoxodiol, a synthetic isoflavone analog of genistein, has emerged as a compound of interest in oncology research due to its multifaceted anti-neoplastic properties.[1][2][3] It demonstrates direct cytotoxic activity against a range of cancer cells and, critically, acts as a chemosensitizing agent, restoring sensitivity to conventional chemotherapeutics in resistant tumors.[1][2][4] This technical guide provides a comprehensive overview of this compound's mechanisms of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of its core biological pathways.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several distinct but interconnected mechanisms, primarily centered on the induction of apoptosis, cell cycle arrest, and the modulation of key survival pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, including those resistant to standard chemotherapy.[5][6] It achieves this by simultaneously engaging multiple pro-apoptotic pathways.

-

Inhibition of Anti-Apoptotic Proteins: A primary mechanism is the disruption of key apoptosis inhibitors. This compound targets and disrupts the expression of FLICE-inhibitory protein (FLIP) and promotes the degradation of X-linked inhibitor of apoptosis protein (XIAP).[5][7][8][9] XIAP is a critical blocker of caspases-3 and -9, while FLIP inhibits caspase-8 activation; their suppression by this compound is crucial for initiating the apoptotic cascade.[10]

-

Activation of the Intrinsic (Mitochondrial) Pathway: this compound triggers the mitochondrial apoptosis pathway. This is characterized by the early activation of caspase-2, which in turn activates Bid and Bax.[11][12] This leads to the release of mitochondrial proteins like cytochrome c, Smac, and Omi/HtrA2 into the cytoplasm, ultimately activating caspase-9 and the executioner caspase-3.[1][12]

-

Sensitization to the Extrinsic (Death Receptor) Pathway: By downregulating FLIP, this compound sensitizes cancer cells to Fas-mediated apoptosis.[5][13] This allows for the activation of the death receptor pathway, which proceeds through caspase-8 activation.

-

Inhibition of Survival Signaling: The pro-apoptotic effects of this compound are further amplified by its inhibition of the PI3K/Akt survival pathway, which is often overactive in cancer cells and contributes to the expression of anti-apoptotic proteins.[5][12]

Chemosensitization

A significant property of this compound is its ability to sensitize chemoresistant cancer cells to a variety of standard cytotoxic agents, including platinum drugs (cisplatin, carboplatin), taxanes (paclitaxel, docetaxel), gemcitabine, and topotecan.[1][2][4][11] By inhibiting the pro-survival mechanisms that cancer cells use to evade drug-induced apoptosis, suboptimal exposure to this compound can significantly lower the IC50 values of these agents.[1][4] This chemosensitization effect has been demonstrated in vitro and in vivo in multiple cancer types, particularly ovarian cancer.[4][11]

Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G1/S phase transition.[13][14] This effect is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1.[13][14] Notably, this upregulation occurs in a p53-independent manner, making it a potentially effective mechanism even in tumors with p53 mutations.[13][14] The arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation.[15]

Preclinical Data

The anti-neoplastic properties of this compound have been validated in numerous preclinical studies using cancer cell lines and animal models.

In Vitro Efficacy

This compound demonstrates dose- and time-dependent cytotoxicity against a broad range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| DU145 | Prostate Cancer | 8 ± 1 | [16][17] |

| PC3 | Prostate Cancer | 38 ± 9 | [16][17] |

| HL60 | Human Leukemia | 2.8 | [9] |

| HL60ρ⁰ | Human Leukemia (mitochondrial gene knockout) | 6.7 | [9] |

In Vivo Efficacy

Animal xenograft models have confirmed the anti-tumor activity of this compound, both as a monotherapy and in combination with other agents.

| Cancer Type | Animal Model | Treatment | Key Finding | Citation(s) |

| Prostate Cancer | DU145 Xenograft (Nude Mice) | This compound + Cisplatin | Confirmed synergistic activity in vivo. | [16][17] |

| Prostate Cancer | LNCaP Xenograft (Nude Mice) | Oral this compound | Considerable tumor growth inhibition. | [15] |

| Colon Cancer | CT-26.WT Model (Balb/C Mice) | Low-dose this compound (i.p.) | Significantly reduced tumor growth rates and prolonged survival. | [8] |

| Ovarian Cancer | Epithelial Ovarian Cancer Xenograft | This compound + Chemotherapy | Increased sensitization of tumors to traditional chemotherapeutic agents. | [18] |

Clinical Trial Data

This compound has been evaluated in several clinical trials, primarily in patients with advanced, recurrent cancers. The FDA granted 'fast track' status for its development as a chemosensitizer in recurrent ovarian cancer.[1][2]

| Trial Phase | Cancer Type | Treatment | Key Outcomes | Citation(s) |

| Phase Ib/II | Recurrent Ovarian, Fallopian, or Primary Peritoneal Cancer | This compound monotherapy (1, 3, 10, 20 mg/kg) | Well-tolerated with no documented drug-related toxicities. Stable disease documented in 25% of heavily pre-treated patients at 12 weeks. No objective responses observed. | [19][20] |

| Phase 3 (OVATURE) | Platinum-Resistant/Refractory Ovarian Cancer | This compound + Carboplatin | Did not show a statistically significant improvement in progression-free survival or overall survival compared to carboplatin alone. | [21] |

Key Experimental Protocols

The following are generalized methodologies for key experiments commonly cited in this compound research.

Cell Viability and Cytotoxicity Assay (MTT-based)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, DU145) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1-40 µM) and/or other chemotherapeutic agents (e.g., 5-Fluorouracil, Cisplatin). Include a vehicle control (e.g., DMSO). For chemosensitization studies, pre-treat with this compound for a specified time (e.g., 4 hours) before adding the second agent.[18]

-

Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Characterization (Western Blot Analysis)

This protocol is used to detect changes in the expression of key apoptosis-related proteins following this compound treatment.

-

Cell Treatment and Lysis: Treat cells (e.g., CP70 ovarian cancer cells) with this compound (e.g., 10 µg/mL) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[12] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, XIAP, Akt, p-Akt, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Animal Xenograft Model

This protocol outlines an in vivo study to assess the anti-tumor efficacy of this compound.

-

Cell Preparation and Implantation: Harvest prostate cancer cells (e.g., DU145) and resuspend them in a mixture of media and Matrigel. Subcutaneously inject 1-5 x 10⁶ cells into the flank of male nude mice.[16][17]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle control, this compound alone, Cisplatin alone, this compound + Cisplatin).[16]

-

Drug Administration: Administer drugs according to the study design. For example, this compound might be given orally (p.o.) daily, while Cisplatin is given intraperitoneally (i.p.) once a week.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, Western blot). Compare tumor growth inhibition across the different treatment groups.

Conclusion

This compound is a potent anti-neoplastic agent with a well-defined, multi-pronged mechanism of action that includes the robust induction of apoptosis and cell cycle arrest. Its most compelling feature is the ability to chemosensitize resistant cancers, a property that has driven its clinical development. While a Phase 3 trial in combination with carboplatin did not meet its primary endpoints, the extensive preclinical data underscore its biological activity.[21] The compound remains a valuable tool for cancer research, particularly for studying the mechanisms of apoptosis and chemoresistance. Future investigations may explore its efficacy in other cancer types, in different combination regimens, or the potential of novel delivery systems to enhance its therapeutic index.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound, a novel approach for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. cancernetwork.com [cancernetwork.com]

- 8. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The antiproliferative effects of this compound are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Molecular mechanism of this compound-induced apoptosis in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The effects of this compound on the cell cycle of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits growth of metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. sciencedaily.com [sciencedaily.com]

- 21. fiercebiotech.com [fiercebiotech.com]

Phenoxodiol's Impact on Signal Transduction Pathways in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxodiol, a synthetic analogue of the isoflavone genistein, has demonstrated significant anti-cancer properties across a spectrum of malignancies. Its primary mechanism of action involves the modulation of key signal transduction pathways that govern cell survival, proliferation, and apoptosis. This technical guide provides a comprehensive overview of this compound's effects on these pathways, with a focus on its ability to induce apoptosis and sensitize cancer cells to conventional chemotherapeutic agents. We delve into its impact on the PI3K/Akt, MAPK, and STAT3 signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Introduction

The development of resistance to standard cancer therapies remains a formidable challenge in oncology. This compound has emerged as a promising agent that can overcome this resistance by targeting fundamental cellular processes. It is a potent inducer of apoptosis and has been shown to downregulate key survival proteins that are often overexpressed in cancer cells.[1][2][3] This guide will explore the molecular mechanisms underpinning these effects, providing researchers with a detailed understanding of this compound's therapeutic potential.

Core Mechanism of Action: Induction of Apoptosis

This compound's primary anti-tumor activity stems from its ability to trigger programmed cell death, or apoptosis, in cancer cells.[4] This is achieved through a multi-pronged attack on the cellular machinery that regulates apoptosis.

Inhibition of Anti-Apoptotic Proteins

A key feature of many cancers is the overexpression of proteins that inhibit apoptosis, rendering them resistant to treatment. This compound directly counteracts this by targeting two critical anti-apoptotic proteins:

-

X-linked inhibitor of apoptosis protein (XIAP): XIAP is a potent natural inhibitor of caspases, the key executioner enzymes of apoptosis. This compound induces the degradation of XIAP, thereby removing this crucial brake on the apoptotic cascade.[5][6]

-

FLICE-like inhibitory protein (c-FLIP): c-FLIP is a major inhibitor of the extrinsic apoptosis pathway, which is initiated by death receptors on the cell surface. This compound treatment leads to the downregulation of c-FLIP, sensitizing cancer cells to death receptor-mediated apoptosis.[5]

Activation of the Caspase Cascade

By inhibiting XIAP and c-FLIP, this compound effectively unleashes the caspase cascade. This leads to the activation of initiator caspases (such as caspase-8 and caspase-9) and executioner caspases (such as caspase-3 and caspase-7), which then cleave a multitude of cellular substrates, culminating in cell death.[7][8]

Impact on Key Signal Transduction Pathways

This compound's pro-apoptotic effects are intricately linked to its modulation of several critical signal transduction pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, promoting cell survival and resistance to apoptosis. This compound has been shown to inhibit the Akt signaling pathway.[9] This inhibition is a key mechanism by which this compound downregulates c-FLIP, as Akt is known to positively regulate c-FLIP expression.[10]

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial regulator of cell proliferation and survival.[11] While direct, extensive studies on this compound's effect on the core MAPK/ERK pathway are limited, evidence suggests an interaction. Some studies indicate that the cytotoxicity of this compound may involve downstream signaling molecules such as Apoptosis Signal-regulating Kinase 1 (ASK1).[12] ASK1 is a MAP3K that can activate the JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis.[13][14]

A proposed mechanism involves the this compound-induced increase in ceramide, which can activate ASK1, leading to the activation of the JNK signaling cascade and subsequent apoptosis.[7][12]

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: isoflavone analog with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. The X-linked inhibitor of apoptosis protein (XIAP) is up-regulated in metastatic melanoma, and XIAP cleavage by this compound is associated with Carboplatin sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Co‐administration this compound with doxorubicin synergistically inhibit the activity of sphingosine kinase‐1 (SphK1), a potential oncogene of osteosarcoma, to suppress osteosarcoma cell growth both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Phenoxodiol as a Potent Chemosensitizing Agent in Resistant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemotherapy resistance remains a formidable obstacle in oncology, leading to treatment failure and disease progression. Phenoxodiol, a synthetic isoflavone analog of genistein, has emerged as a promising chemosensitizing agent with the potential to restore sensitivity to conventional cytotoxic drugs in resistant cancer phenotypes. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of its efficacy data, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates. The evidence presented herein underscores this compound's potential as an adjuvant therapy to overcome drug resistance in cancers, particularly in ovarian and prostate malignancies.

Introduction

This compound (2H-1-benzopyran-7-ol,3-[4-hydroxyphenyl]) is a synthetic derivative of the plant isoflavone genistein, engineered for enhanced anti-cancer activity.[1] While exhibiting direct cytotoxic effects, its principal therapeutic interest lies in its demonstrated ability to sensitize chemoresistant cancer cells to a range of standard chemotherapeutic agents, including platinum-based drugs (cisplatin, carboplatin) and taxanes (paclitaxel, docetaxel).[1][2] This activity led to the U.S. Food and Drug Administration (FDA) granting 'fast track' status for its development as a chemosensitizer in recurrent ovarian cancer.[1] This document synthesizes the core scientific findings related to this compound's function as a chemosensitizer, providing a technical resource for the research and drug development community.

Quantitative Efficacy Data

The efficacy of this compound, both as a monotherapy and a combination agent, has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Monotherapy Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| DU145 | Prostate Cancer | 8 ± 1 | [3][4] |

| PC3 | Prostate Cancer | 38 ± 9 | [3][4] |

| CP70 | Ovarian Cancer | 1.35 | [5] |

Table 2: Synergistic Effects of this compound in Combination Therapy (In Vitro)

| Cell Line | Cancer Type | Combination Agent | Method of Analysis | Key Finding | Reference |

| DU145 | Prostate Cancer | Cisplatin | Chou-Talalay | Synergistic | [3][4] |

| DU145 | Prostate Cancer | Carboplatin | Chou-Talalay | Synergistic | [3][4] |

| PC3 | Prostate Cancer | Cisplatin | Chou-Talalay | Additive | [3][4] |

| DU145 | Prostate Cancer | Cisplatin (1 µM) + this compound (5 µM) | Platinum Accumulation Assay | 35% increase in intracellular cisplatin uptake | [3][4] |

| DU145 | Prostate Cancer | Cisplatin (1 µM) + this compound (5 µM) | DNA Adduct Analysis | 300% increase in platinum-DNA adducts | [3][4] |

Table 3: Clinical Efficacy in Platinum/Taxane-Refractory/Resistant Ovarian Cancer (Phase II Study)

| Treatment Arm | Number of Patients | Overall Best Response Rate (CR + PR) | Stable Disease | Reference |

| This compound + Cisplatin | 16 | 19% (3 PR) | 56% | [6] |

| This compound + Paclitaxel | 15 | 20% (1 CR, 2 PR) | 53% | [6] |

| CR: Complete Response; PR: Partial Response |

Mechanism of Action: Reversing the Chemoresistant Phenotype

This compound's chemosensitizing effect is not attributed to a single mode of action but rather to its ability to modulate multiple critical cell signaling pathways that are often dysregulated in drug-resistant tumors. The central mechanism involves the inhibition of anti-apoptotic defenses, thereby lowering the threshold for cell death induced by cytotoxic agents.

Inhibition of Sphingosine Kinase 1 (SphK1) and Modulation of the Ceramide/S1P Rheostat

A primary upstream target of this compound is Sphingosine Kinase 1 (SphK1), an enzyme that catalyzes the formation of the pro-survival signaling lipid Sphingosine-1-Phosphate (S1P) from the pro-apoptotic lipid ceramide.[7][8] In many cancers, this "rheostat" is tilted towards S1P, promoting proliferation and resistance to apoptosis. This compound inhibits SphK1 activity, leading to an accumulation of intracellular ceramide.[7][8]

Downregulation of Pro-Survival Signaling: The Akt Pathway

The accumulation of ceramide directly leads to the inactivation of the pro-survival kinase Akt (Protein Kinase B).[7] The PI3K/Akt pathway is a central node for cell survival, and its constitutive activation is a hallmark of many resistant cancers. By promoting the dephosphorylation and inactivation of Akt, this compound dismantles a key pillar of the cancer cell's survival architecture.

Degradation of Key Apoptosis Inhibitors: XIAP and FLIP

The inactivation of Akt has critical downstream consequences, most notably the destabilization of two key apoptosis inhibitors: X-linked inhibitor of apoptosis protein (XIAP) and FLICE-like inhibitory protein (FLIP).[5][9]

-

XIAP: Directly binds to and inhibits caspases-3, -7, and -9, effectively blocking both the intrinsic and extrinsic apoptosis pathways. This compound treatment leads to the proteasomal degradation of XIAP, removing this critical brake on apoptosis.[9]

-

FLIP: Structurally similar to caspase-8 but lacking enzymatic activity, FLIP prevents the formation of the active death-inducing signaling complex (DISC), thereby inhibiting the extrinsic apoptosis pathway. This compound-mediated Akt inactivation leads to the downregulation of FLIP.[5][9]

By eliminating these two inhibitors, this compound restores the cancer cell's latent apoptosis machinery, rendering it susceptible to the pro-apoptotic signals delivered by chemotherapeutic drugs.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Phase II evaluation of this compound in combination with cisplatin or paclitaxel in women with platinum/taxane-refractory/resistant epithelial ovarian, fallopian tube, or primary peritoneal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Co‐administration this compound with doxorubicin synergistically inhibit the activity of sphingosine kinase‐1 (SphK1), a potential oncogene of osteosarcoma, to suppress osteosarcoma cell growth both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Co-administration this compound with doxorubicin synergistically inhibit the activity of sphingosine kinase-1 (SphK1), a potential oncogene of osteosarcoma, to suppress osteosarcoma cell growth both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenoxodiol: An In-depth Review of Early Clinical Trials and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxodiol, a synthetic isoflavone analog of genistein, emerged as a promising anti-cancer agent in early clinical development.[1][2] Its primary mechanism of action involves the induction of apoptosis in tumor cells, particularly those resistant to conventional chemotherapy.[3][4] This technical guide provides a comprehensive review of the early clinical trials involving this compound, detailing its pharmacological properties, clinical efficacy in various cancer types, and the underlying molecular pathways it modulates.

Mechanism of Action: Modulating Apoptotic and Cell Cycle Pathways

This compound exerts its anti-neoplastic effects through a multi-faceted approach, primarily by sensitizing cancer cells to apoptosis and inducing cell cycle arrest. It has been shown to disrupt key survival pathways within tumor cells, leading to programmed cell death.[3][5]

One of the core mechanisms of this compound is its ability to counteract the overexpression of anti-apoptotic proteins. Specifically, it has been demonstrated to block the function of FLICE-like inhibitory protein (FLIP) and X-linked inhibitor of apoptosis protein (XIAP).[5] These proteins play a crucial role in cancer cells by inhibiting the activation of caspases, the key executioners of apoptosis. By inhibiting FLIP and XIAP, this compound allows for the activation of the caspase cascade, ultimately leading to tumor cell death.

Furthermore, this compound has been shown to induce cell cycle arrest at the G1 phase.[6] This is achieved through the p53-independent induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[6] This action prevents cancer cells from progressing through the cell cycle and proliferating.

The following diagram illustrates the proposed signaling pathway of this compound in inducing apoptosis.

Early Phase Clinical Trials: Monotherapy

Early clinical development of this compound included Phase I dose-escalation studies to determine its safety, tolerability, and pharmacokinetic profile as a monotherapy in patients with advanced solid tumors.

Phase I Dose-Escalation Study (NCT00022295)

This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated dose (MTD) of intravenously administered this compound in patients with refractory solid tumors.[7]

Experimental Protocol:

Patients received this compound as a continuous intravenous infusion over 7 days, with treatment cycles repeated every 14 days.[7] Cohorts of 3-6 patients were enrolled at escalating dose levels until the MTD was determined. The starting dose levels included 0.65, 1.3, 3.3, 20.0, and 27.0 mg/kg/day.[8] The MTD was defined as the dose level at which dose-limiting toxicity (DLT) was observed in at least one-third of patients. Tumor response was assessed according to standard criteria.

The following diagram outlines the workflow of this Phase I clinical trial.

References

- 1. Phase I trial of this compound delivered by continuous intravenous infusion in patients with solid cancer [ouci.dntb.gov.ua]

- 2. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemo-resistant Ovarian Cancer Cells can be Destroyed, Yale Researchers Report | Yale News [news.yale.edu]

- 4. Results of Clinical Trials for Platinum-resistant Ovarian Cancer Presented at 2018 ESMO Meeting | Duke Department of Obstetrics and Gynecology [obgyn.duke.edu]

- 5. cancernetwork.com [cancernetwork.com]

- 6. The effects of this compound on the cell cycle of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Phase I trial of this compound delivered by continuous intravenous infusion in patients with solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Anti-Cancer Effects of Phenoxodiol: A Technical Guide for Researchers

An In-depth Examination of Phenoxodiol's Impact on Cancer Cell Lines

For Immediate Release

This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, a synthetic isoflavone analog, with a focus on its effects on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. The guide synthesizes key findings on its cytotoxicity, impact on cell cycle progression, and the underlying molecular mechanisms of action.

Abstract

This compound, a synthetic derivative of the plant isoflavone genistein, has emerged as a promising anti-cancer agent with a distinct mechanism of action.[1] It exhibits cytotoxic effects across a range of cancer cell lines, notably in prostate and ovarian cancers.[2][3] This guide details the quantitative effects of this compound on cancer cell viability, apoptosis, and cell cycle distribution. Furthermore, it elucidates the key signaling pathways modulated by this compound, including the p53-independent induction of p21WAF1/CIP1 leading to G1/S cell cycle arrest and the activation of the caspase-dependent apoptotic cascade through the inhibition of key survival proteins.[4][5] Detailed experimental protocols and visual representations of the signaling pathways are provided to facilitate further research and development in this area.

Quantitative Effects of this compound on Cancer Cell Lines

The efficacy of this compound varies across different cancer cell lines. The following tables summarize the key quantitative data on its cytotoxic and cell cycle effects.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Prostate Cancer | DU145 | 8 ± 1 | [6] |

| Prostate Cancer | PC3 | 38 ± 9 | [6] |

| Ovarian Cancer | CP70 | 1.35 | [7] |

Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cell Lines

| Cell Line | Concentration (µM) | Time (hours) | % of Cells in G1/S Arrest | Reference |

| LNCaP | 10 and 30 | 24 and 48 | Significant Increase | [8][9] |

| DU145 | 10 and 30 | 24 and 48 | Significant Increase | [8][9] |

| PC3 | 10 and 30 | 24 and 48 | Significant Increase | [8][9] |

| HN12 (Head and Neck) | ≥ 5 µg/mL | 12 | Significant G1-S Arrest | [4] |

Table 3: Induction of Apoptosis by this compound

| Cancer Type | Cell Line(s) | Concentration | Observations | Reference |

| Ovarian Cancer | Primary chemoresistant cells, CP70, Hey | 10 µg/mL | Induction of apoptosis, activation of caspase-8 | [5][7] |

| Prostate Cancer | LNCaP, DU145, PC3 | 10 and 30 µM | Significant increase in apoptosis and necrosis after 48h | [9][10] |

| Colorectal Cancer | HCT-116 | 10 µg/mL (pre-treatment) | Sensitizes cells to 5-FU and oxaliplatin-induced apoptosis | [11] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects through the modulation of critical signaling pathways involved in cell cycle regulation and apoptosis.

p53-Independent Induction of p21 and Cell Cycle Arrest

A key mechanism of this compound's action is its ability to induce cell cycle arrest at the G1/S transition. This is achieved through the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[4][8] Notably, this induction of p21 is independent of the tumor suppressor protein p53, which is often mutated in cancer.[4] The increased expression of p21 leads to the inhibition of CDK2 activity, a crucial kinase for S-phase entry, thereby halting cell proliferation.[4]

Caption: this compound induces p53-independent p21 expression, leading to G1/S arrest.

Induction of Caspase-Dependent Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, including those resistant to conventional chemotherapy.[5] It activates the caspase cascade through multiple mechanisms. A primary mode of action is the inhibition of the X-linked inhibitor of apoptosis protein (XIAP) and the disruption of FLICE inhibitory protein (FLIP) expression.[1][5] This relieves the inhibition of caspases, particularly caspase-8, leading to the activation of the downstream executioner caspases like caspase-3 and subsequent apoptosis.[7] this compound can also activate the mitochondrial apoptotic pathway.[3][12]

Caption: this compound induces apoptosis by inhibiting XIAP and FLIP, activating caspases.

Experimental Protocols

The following section outlines the general methodologies for key experiments cited in the literature on this compound.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound or vehicle control for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Caption: A generalized workflow for studying the effects of this compound on cancer cells.

Conclusion

This compound demonstrates significant anti-cancer activity in a variety of cancer cell lines through the induction of cell cycle arrest and apoptosis. Its ability to act via a p53-independent pathway and to overcome chemoresistance highlights its potential as a valuable therapeutic agent, either alone or in combination with existing cancer therapies. The data and protocols presented in this guide offer a solid foundation for further investigation into the promising anti-neoplastic properties of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanism of this compound-induced apoptosis in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. The effects of this compound on the cell cycle of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for In Vitro Treatment of Cancer Cells with Phenoxodiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxodiol, a synthetic analog of the isoflavone genistein, has demonstrated significant anti-cancer properties in a variety of preclinical in vitro and in vivo models. It functions as a multi-signal transduction regulator, primarily inducing apoptosis in cancer cells, including those resistant to conventional chemotherapy.[1][2] This document provides detailed protocols for the in vitro treatment of cancer cells with this compound, including methods for assessing cell viability, apoptosis, and cell cycle progression, as well as analyzing key signaling pathways.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-pronged approach. It is known to activate the mitochondrial apoptotic pathway, inhibit the X-linked inhibitor of apoptosis (XIAP), and disrupt the FLICE inhibitory protein (FLIP) expression, leading to caspase activation and subsequent tumor cell apoptosis.[3][4] Furthermore, this compound has been shown to inhibit DNA topoisomerase II and modulate the Akt and sphingomyelin signaling pathways.[3][4] These actions contribute to its ability to induce cell cycle arrest, primarily at the G1/S phase, and to sensitize cancer cells to other chemotherapeutic agents.[4][5]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Incubation Time (h) | Reference |

| CP70 | Ovarian Cancer | Cell Viability Assay | 1.35 | Not Specified | [6] |

| SKN-BE(2)C | Neuroblastoma | Alamar Blue Assay | 19 | 72 | [3] |

| MDA-MB-231 | Breast Cancer | Alamar Blue Assay | 26 | 72 | [3] |

| U87 | Glioblastoma | Alamar Blue Assay | 37 | 72 | [3] |

| HCT-116 p53+/+ | Colorectal Cancer | MTT Assay | ~10 µg/mL | 24 | [7] |

| HCT-116 p53-/- | Colorectal Cancer | MTT Assay | ~10 µg/mL | 24 | [7] |

| LNCaP | Prostate Cancer | Cell Proliferation Assay | <10 | 48 | [8] |

| DU145 | Prostate Cancer | Cell Proliferation Assay | <10 | 48 | [8] |

| PC3 | Prostate Cancer | Cell Proliferation Assay | <10 | 48 | [8] |

Experimental Protocols

Experimental Workflow

Caption: General experimental workflow for in vitro evaluation of this compound.

Cell Viability Assay (MTT Protocol)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[7]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at an appropriate density in 100 µL of complete medium.

-

After overnight incubation, treat the cells with various concentrations of this compound (e.g., 10 µM and 30 µM) for 24 or 48 hours.[8] Include a vehicle control.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Normalize the luminescence readings to the number of cells or a parallel viability assay.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound (e.g., 10 µM and 30 µM) for 24 or 48 hours.[5]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell survival pathways.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-XIAP, anti-phospho-Akt, anti-total-Akt, anti-cleaved-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in appropriate culture dishes and treat with this compound as desired.

-

Lyse the cells with cell lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein expression levels.

Logical Relationship of this compound's Multi-Modal Action

Caption: Logical flow of this compound's actions leading to tumor growth inhibition.

References

- 1. researchtweet.com [researchtweet.com]

- 2. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The effects of this compound on the cell cycle of prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

Determining the Optimal Concentration of Phenoxodiol for Apoptosis Induction: Application Notes and Protocols

Introduction

Phenoxodiol, also known as Idronoxil, is a synthetic isoflavone analog of genistein with demonstrated anti-neoplastic properties.[1][2] It is recognized for its ability to induce apoptosis in a wide range of cancer cells, including those that have developed resistance to conventional chemotherapeutic agents.[3][4] The primary mechanisms of action involve the activation of the caspase cascade, inhibition of key anti-apoptotic proteins such as X-linked inhibitor of apoptosis (XIAP) and FLICE inhibitory protein (FLIP), and modulation of survival pathways like Akt.[1][3] Furthermore, this compound can engage the mitochondrial (intrinsic) pathway of apoptosis and inhibit DNA topoisomerase II.[5][6]

Determining the optimal concentration of this compound is a critical first step for in vitro studies to ensure maximal apoptotic induction in the target cancer cell line while minimizing off-target effects. This document provides detailed application notes and experimental protocols for researchers to establish the effective dose range for their specific cellular model.

Mechanism of Action: this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach, targeting both intrinsic and extrinsic pathways. It directly activates the caspase system and inhibits crucial survival proteins.[1][7] By downregulating inhibitors like XIAP and FLIP, this compound removes the brakes on the apoptotic machinery, sensitizing cancer cells to cell death signals.[3]

Application Notes: Effective Concentrations

The optimal concentration of this compound can vary significantly based on the cancer cell type, its metabolic rate, and the presence of resistance mechanisms. Based on published literature, effective concentrations generally range from 1 µM to 40 µM.[1][6][8] Pre-treatment with this compound has also been shown to sensitize cancer cells to other chemotherapeutic agents.[5][9]

Table 1: Reported Effective Concentrations of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect | Citation(s) |

|---|---|---|---|---|---|

| Ovarian Cancer | Primary cells, CP70, A2780, etc. | 1-10 µg/mL (~4-40 µM) | 24 hours | Decreased cell viability, Apoptosis induction | [1][6] |

| Ovarian Cancer (Chemo-resistant) | CP70, R179, R182 | 10 µg/mL (~40 µM) | 2-24 hours | Activation of caspases, XIAP degradation | [7] |

| Colorectal Cancer | HCT-116 | 10 µg/mL (~40 µM) | 4 hours (pre-treatment) | Sensitization to 5-FU and Oxaliplatin | [9] |

| Prostate Cancer | LNCaP, DU-145, PC-3 | 10 µM and 30 µM | 24-48 hours | Reduced proliferation, Apoptosis/Necrosis | [8][10] |

| Head and Neck Squamous Carcinoma | HN12 | ≥5 µg/mL (~20 µM) | 12-24 hours | G1-S cell cycle arrest, Apoptosis | [11] |

| Leukemia | Primary AML and ALL blasts | 10 µM | 24 hours | Apoptosis induction |[12] |

Experimental Protocols

To determine the optimal this compound concentration, a multi-step approach is recommended. This involves an initial dose-response screening to determine the half-maximal inhibitory concentration (IC50), followed by specific assays to confirm that the mode of cell death is apoptosis.

Protocol 1: Dose-Response and Viability Assessment using MTT Assay

This protocol establishes the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Materials:

-

Target cancer cell line

-

Complete growth medium (e.g., RPMI-1640, MEM)[10]

-

This compound (stock solution in DMSO, e.g., 10 mg/mL)[10]

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Drug Preparation: Prepare serial dilutions of this compound in complete medium from the DMSO stock. A common range to test is 0.1, 0.5, 1, 5, 10, 20, 40, 80 µM. Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically <0.1%).

-

Cell Treatment: Remove the old medium from the wells. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with medium only as a background control.

-

Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[8]

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Shake the plate gently for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Confirmation using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay confirms that cell death is occurring via apoptosis by detecting the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI).

Materials:

-

Cells treated with this compound (at concentrations around the determined IC50) in 6-well plates.

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Flow Cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with vehicle control, a positive control for apoptosis (e.g., Staurosporine), and several concentrations of this compound (e.g., 0.5x IC50, 1x IC50, 2x IC50) for the desired time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all collected cells at 300 x g for 5 minutes.

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour. Differentiate between:

-

Viable cells (Annexin V-, PI-)

-

Early apoptotic cells (Annexin V+, PI-)

-

Late apoptotic/necrotic cells (Annexin V+, PI+)

-

Necrotic cells (Annexin V-, PI+)

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent increase in the apoptotic population.

Protocol 3: Caspase-3/7 Activity Measurement

This assay provides a quantitative measure of the activation of effector caspases 3 and 7, which are key executioners of apoptosis.

Materials:

-

Cells treated with this compound in a white-walled 96-well plate.

-

Caspase-Glo® 3/7 Assay Kit (Promega) or similar.

-

Luminometer.

Procedure:

-

Cell Treatment: Seed cells in a white-walled 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.[10]

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Execution:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 to 2 hours, protected from light.

-

-

Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence (relative light units) against the this compound concentration to observe the dose-dependent activation of caspase-3/7.

Data Presentation and Interpretation

Results from the dose-response experiments should be tabulated to clearly present the findings. The optimal concentration for subsequent mechanistic studies is typically chosen at or slightly above the IC50 value, where a significant percentage of cells are undergoing apoptosis, confirmed by Annexin V staining and caspase activity.

Table 2: Example Data Summary for Determining Optimal this compound Concentration in 'Cell Line X' (48h Treatment)

| This compound (µM) | Mean Cell Viability (%) ± SD | Early Apoptotic Cells (%) ± SD | Late Apoptotic/Necrotic Cells (%) ± SD | Relative Caspase-3/7 Activity (Fold Change) ± SD |

|---|---|---|---|---|

| 0 (Vehicle) | 100 ± 4.5 | 3.1 ± 0.8 | 1.5 ± 0.4 | 1.0 ± 0.1 |

| 5 | 85.2 ± 5.1 | 10.5 ± 1.2 | 4.3 ± 0.6 | 2.5 ± 0.3 |

| 10 | 62.7 ± 3.9 | 25.6 ± 2.1 | 9.8 ± 1.1 | 5.1 ± 0.6 |

| 20 | 48.9 ± 4.2 | 40.1 ± 3.5 | 15.2 ± 1.9 | 8.9 ± 0.9 |

| 40 | 21.3 ± 3.1 | 35.5 ± 2.8 | 38.7 ± 4.0 | 9.2 ± 1.1 |

| Derived IC50 | ~20 µM | | | |

Based on this example data, a concentration range of 20-30 µM would be considered optimal for inducing a robust apoptotic response in "Cell Line X" for further investigation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-tumor activity of this compound: from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of this compound-induced apoptosis in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The anti-cancer drug, this compound, kills primary myeloid and lymphoid leukemic blasts and rapidly proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Phenoxodiol in Cell Culture Experiments